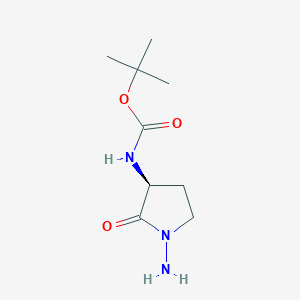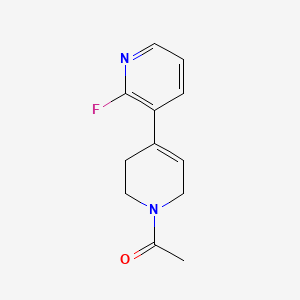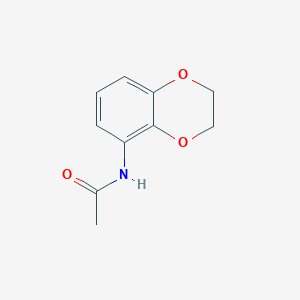
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
描述
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound that belongs to the class of benzodioxane derivatives. Benzodioxanes are a group of isomeric chemical compounds with the molecular formula C8H8O2 . These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the amidation of benzo[1,4]dioxane derivatives. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzodioxane derivatives with reduced functional groups.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an immunosuppressive agent.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide include:
1,4-Benzodioxane: A parent compound with various derivatives used in pharmaceuticals.
1,3-Benzodioxane: Another isomer with applications in medicinal and synthetic chemistry.
1,2-Benzodioxane: An isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-3-2-4-9-10(8)14-6-5-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI 键 |
DXLDFWAWEWOKIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C(=CC=C1)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxypyrido[4,3-d]pyrimidine-8-carboxamide](/img/structure/B8504856.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxypropyl)-,ethyl ester](/img/structure/B8504860.png)
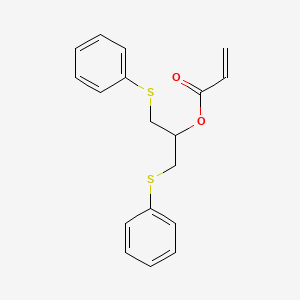
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)
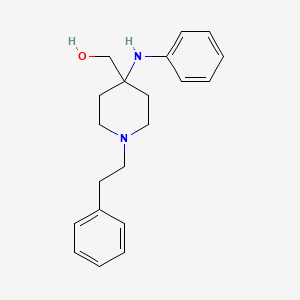
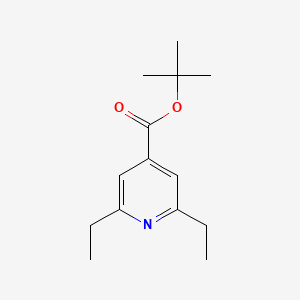
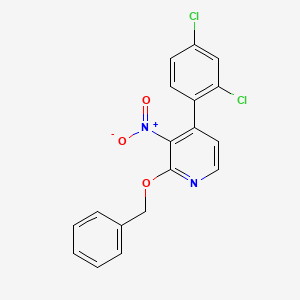
![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)

